![molecular formula C11H9Cl2NO B3045052 (2,5-Dichloro-8-methylquinolin-3-yl)methanol CAS No. 1017429-51-4](/img/structure/B3045052.png)
(2,5-Dichloro-8-methylquinolin-3-yl)methanol
Overview
Description
The compound “(2,5-Dichloro-8-methylquinolin-3-yl)methanol” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects and explaining the wide occurrence of quinolones in bioactive natural products .Molecular Structure Analysis
The molecular formula of “(2,5-Dichloro-8-methylquinolin-3-yl)methanol” is C11H9Cl2NO. Its molecular weight is 242.1 g/mol.Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Scientific Research Applications
Reaction and Coordination Properties
The reaction of zinc chloride with 2-methyl-8-hydroxyquinoline in methanol has been studied, leading to the formation of a monosolvated salt with a distorted tetrahedral coordination geometry around the zinc atom. This compound features supramolecular chains stabilized by various hydrogen bonding interactions (Elham Sattarzadeh, G. Mohammadnezhad, M. Amini, S. Ng, 2009). Similar studies have explored the coordination chemistry of quinolinol derivatives with other metals, such as tin, revealing distorted octahedral geometries and hydrogen bonding in the crystal structures (E. Najafi, M. Vafaee, M. Amini, S. Ng, 2011).
Electrocatalytic Synthesis
An electrocatalytic protocol utilizing methanol as a C1 source for the synthesis of 2,3-dihydroquinazolin-4(1H)-one has been developed. This process highlights the activation and utilization of methanol in cyclization reactions with 2-aminobenzamides, demonstrating a metal-free, oxidant-free, and base-free method for synthesizing N-heterocycles (Mingzhu Liu, Liang Xu, Yueting Wei, 2021).
Catalytic Reactions
The alumina-catalyzed condensation of 2-methylquinoline with methanol has been investigated, producing a mixture of alkylated quinolines. This research provides insights into the mechanistic aspects of such reactions, offering potential pathways for the synthesis of quinoline derivatives (LeRoy H. Klemm, Ross Hurtling, 1977).
Synthetic Applications and Sensing
New functionalized tetrahydroquinolines have been synthesized as chemosensors for the selective detection of Pd2+ ions. These compounds exhibit fluorescence turn-off performances in methanol, demonstrating potential applications in environmental monitoring and chemical sensing (Shally, V. Kumar, Ismail Althagafi, et al., 2020).
properties
IUPAC Name |
(2,5-dichloro-8-methylquinolin-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO/c1-6-2-3-9(12)8-4-7(5-15)11(13)14-10(6)8/h2-4,15H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZYBZQTOCLIAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640653 | |
Record name | (2,5-Dichloro-8-methylquinolin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dichloro-8-methylquinolin-3-yl)methanol | |
CAS RN |
1017429-51-4 | |
Record name | (2,5-Dichloro-8-methylquinolin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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